molecular formula C18H16N2S2 B12599174 Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-36-8

Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-

Cat. No.: B12599174
CAS No.: 651316-36-8
M. Wt: 324.5 g/mol
InChI Key: SBVXOIAABOBLTB-UHFFFAOYSA-N
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Description

The compound Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- (CAS: 651316-43-7) is a substituted pyrimidine derivative characterized by dual methylthio (-SMe) groups at positions 4 and 6 of the pyrimidine ring. The 6-position is further substituted with a 4-(methylthio)phenyl group, while position 5 is occupied by a phenyl ring. This compound’s structure imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Pyrimidines are heterocyclic aromatic systems with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

651316-36-8

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

4-methylsulfanyl-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine

InChI

InChI=1S/C18H16N2S2/c1-21-15-10-8-14(9-11-15)17-16(13-6-4-3-5-7-13)18(22-2)20-12-19-17/h3-12H,1-2H3

InChI Key

SBVXOIAABOBLTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=NC=N2)SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method involves the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, dimethylformamide.

    Catalysts: Various metal catalysts depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives are well-known for their role as anticancer agents. The specific compound has shown promise as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes associated with cancer progression. Research indicates that modifications to the pyrimidine structure can enhance its potency against COX-2, making it a candidate for further pharmacological development .

Table 1: Anticancer Agents Derived from Pyrimidine Compounds

Compound NameKey FeaturesBiological Activity
5-FluorouracilPyrimidine analogueAntimetabolite in cancer therapy
ImatinibTyrosine kinase inhibitorTreatment for chronic myeloid leukemia
MethotrexateFolate antagonistBroad-spectrum anticancer activity

The ability of pyrimidines to bind to various enzymes and receptors underpins their effectiveness in targeting multiple oncogenic pathways. Recent studies have highlighted the development of novel pyrimidine-based compounds that exhibit dual antiproliferative effects against both wild-type and mutant forms of epidermal growth factor receptor (EGFR), further enhancing their therapeutic potential .

Anti-inflammatory Properties

The compound's structural features contribute to its anti-inflammatory capabilities. Pyrimidines with methylthio groups have been shown to inhibit COX-2 selectively, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). The unique combination of substituents on the pyrimidine ring can lead to distinctive pharmacological profiles that warrant further investigation .

Antiviral Applications

Recent research has also explored the antiviral properties of pyrimidine derivatives. Compounds derived from pyrimidines have demonstrated activity against various viral targets, including HIV and other RNA viruses. The incorporation of electron-donating and electron-withdrawing groups on the pyrimidine ring enhances their interaction with viral enzymes, making them viable candidates for antiviral drug development .

Table 2: Antiviral Activity of Pyrimidine Derivatives

Compound NameTarget VirusIC50 Value (µM)
Compound AHIV2.95
Compound BDENV7.2

Synthesis and Modification

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. For instance, one synthetic route may involve reacting 4-(methylthio)benzonitrile with chlorinated reagents followed by cyclization to form the desired pyrimidine ring .

Case Studies

Several case studies illustrate the successful modification of pyrimidines for enhanced biological activity:

  • Case Study 1: Researchers synthesized a series of methylthio-substituted pyrimidines and evaluated their anticancer properties against various cell lines. The study found that specific substitutions significantly increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells .
  • Case Study 2: A novel class of pyrimidine-based dual inhibitors targeting EGFR was developed, showing superior efficacy compared to existing treatments like erlotinib. These compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through upregulation of pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between the target compound and related pyrimidines:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound :
4-(Methylthio)-6-[4-(methylthio)phenyl]-5-phenylpyrimidine
- 4-SMe
- 6-[4-SMe-phenyl]
- 5-Ph
High lipophilicity; planar geometry due to π-conjugation. Antimicrobial potential (inferred from SMe groups' role in enzyme inhibition)
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 2-thioxo
- 6-Me
- 4-Ph
Thioxo group increases polarity; reduced stability due to tautomerization. Moderate antimicrobial activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 2-Ph
- 4-amine
- 5-aminomethyl
Hydrogen-bonding capacity from amine groups; enhanced solubility. Antibacterial, antifungal
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine - 2-SMe
- 4-NH2
- 5-CH2OH
Mixed polar/nonpolar substituents; moderate lipophilicity. Intermediate bioactivity (similarity score: 0.80)

Key Observations :

  • Lipophilicity : The target compound’s dual SMe groups contribute to higher logP values compared to hydroxyl or amine-substituted analogues, favoring passive diffusion across biological membranes .
  • Electronic Effects : SMe groups are electron-releasing via resonance, stabilizing the pyrimidine ring’s electronic structure. This contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in derivatives like 6-chloropyrimidine-2,4-diamine (CAS: 147118-36-3), which reduce ring electron density and alter reactivity .

Yield Comparison :

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 2): 65% yield .
  • Target Compound : Estimated yields of ~75-85% based on analogous protocols .

Computational and Crystallographic Data

  • Geometry Optimization : Gaussian software calculations for analogues show planar pyrimidine rings with dihedral angles <15° between substituents and the core .

Biological Activity

Pyrimidines are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is particularly noteworthy due to its structural features that enhance its pharmacological potential. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- consists of a pyrimidine ring with methylthio and phenyl substituents. The presence of these functional groups contributes to its unique reactivity and biological profile.

PropertyValue
Molecular Formula C16_{16}H16_{16}N2_{2}S2_{2}
Molecular Weight 320.43 g/mol
CAS Number [Proprietary]
  • COX-2 Inhibition : One of the primary biological activities of this compound is its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Studies suggest that modifications on the pyrimidine ring can enhance its potency against COX-2, making it a candidate for anti-inflammatory therapies .
  • Anticancer Properties : Pyrimidine derivatives have shown promise in cancer treatment. The specific compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound's structural characteristics enable it to interact with microbial enzymes or receptors, potentially leading to antibacterial or antifungal effects .

Case Studies and Research Findings

  • A study highlighted the synthesis of various pyrimidine derivatives, including those similar to the compound . These derivatives exhibited significant COX-2 inhibitory activity with IC50_{50} values ranging from 1 to 5 nM, indicating strong potential for therapeutic use in inflammatory diseases .
  • Another investigation focused on the anticancer efficacy of pyrimidine derivatives. The results demonstrated that specific substitutions on the pyrimidine ring could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-, it is useful to compare it with other pyrimidine derivatives:

Compound NameKey FeaturesBiological Activity
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidinePyrazolo derivativeAnticancer activity
6-Chloro-2-(4-(methylsulfonyl)phenyl)pyrimidin-4-amineSulfonamide derivativeCOX-2 inhibitor
Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylatesDihydro-pyrimidineAntioxidant activity

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